molecular formula C16H18N4O3S B6028211 N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-2-(ethylthio)benzamide

N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-2-(ethylthio)benzamide

Cat. No. B6028211
M. Wt: 346.4 g/mol
InChI Key: DVWKLDKYWCKWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-2-(ethylthio)benzamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.10996162 g/mol and the complexity rating of the compound is 566. The solubility of this chemical has been described as 16.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

N-(1,8-dioxo-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidin-6-ylidene)-2-ethylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-2-24-12-6-4-3-5-10(12)14(22)19-16-18-13(21)9-11-15(23)17-7-8-20(11)16/h3-6,11H,2,7-9H2,1H3,(H,17,23)(H,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWKLDKYWCKWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N=C2NC(=O)CC3N2CCNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323767
Record name N-(1,8-dioxo-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidin-6-ylidene)-2-ethylsulfanylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809752
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

1023919-33-6
Record name N-(1,8-dioxo-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidin-6-ylidene)-2-ethylsulfanylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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